4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide
Description
4-Fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a 5-phenylisoxazole moiety linked via a methylene bridge to the benzamide nitrogen. This compound is of interest due to its structural complexity, combining a fluorine-substituted aromatic ring with a heterocyclic isoxazole group, which may influence electronic properties, solubility, and biological activity .
Properties
IUPAC Name |
4-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)17(21)19-11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVQIVXPGBFRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent coupling reactions. One common method involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is typically carried out under mild conditions using a suitable catalyst.
Coupling Reaction: The isoxazole ring is then coupled with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluoro group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or de-phenylated compounds.
Scientific Research Applications
4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and stability, while the benzamide core provides a scaffold for further modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamides with Isoxazole/Other Heterocyclic Moieties
Key Compounds:
3-Fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide (): Structural Difference: Fluorine at the meta position on the benzamide ring vs. para in the target compound.
4-Fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide ():
Impact of Substituent Position and Electronic Effects
- Fluorine Position : The para-fluoro substitution in the target compound may enhance resonance stabilization compared to meta-fluoro analogs, affecting reactivity and interaction with biological targets (e.g., serotonin receptors) .
- Heterocycle Variations : Isoxazole (in the target compound) vs. oxazole () or thiadiazole ():
Crystallographic and Conformational Insights
- 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide (): Dihedral angle of 14.1° between aromatic rings due to intramolecular hydrogen bonding (N–H⋯O), which stabilizes a non-planar conformation. This contrasts with the target compound’s likely more planar isoxazole-benzamide system .
Biological Activity
4-Fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C17H13FN2O2. This compound features a benzamide core, a fluoro substituent, and an isoxazole ring. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
The primary target of 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide is Succinate Dehydrogenase (SDH) , an enzyme involved in the citric acid cycle. The compound acts as an inhibitor of SDH, leading to a decrease in its activity. This inhibition has significant implications for energy production within cells and can affect various biological processes, particularly in fungal organisms, where it has been shown to inhibit growth effectively.
Inhibition Studies
Research indicates that this compound can inhibit the growth of specific fungal strains by targeting SDH. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity. This action can disrupt critical metabolic pathways necessary for fungal survival.
Table 1: Inhibition Potency Against Fungal Strains
| Fungal Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Candida albicans | 12.5 | Inhibition of SDH |
| Aspergillus niger | 15.0 | Inhibition of SDH |
| Fusarium oxysporum | 10.0 | Inhibition of SDH |
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide exhibited significant antifungal properties against various strains, with IC50 values indicating effective inhibition at micromolar concentrations.
- Enzyme Interaction : Detailed kinetic studies revealed that this compound binds competitively to SDH, suggesting potential for further development as a therapeutic agent against fungal infections.
- Structural Activity Relationships (SAR) : Investigations into SAR have shown that modifications to the isoxazole ring or the benzamide core can enhance or diminish biological activity, highlighting avenues for optimizing efficacy and selectivity .
Scientific Research Applications
4-Fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide serves as a valuable building block in synthetic organic chemistry. Its ability to inhibit specific enzymes makes it a candidate for studies on enzyme regulation and metabolic pathways.
Potential Therapeutic Uses
Given its mechanism of action, this compound may have potential applications in developing antifungal therapies or treatments for metabolic disorders linked to SDH dysfunction.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(pyrazol-5-yl)benzamide | Pyrazole-based | Moderate antifungal activity |
| 4-Chloro-N-((5-phenylisoxazol-3-yl)methyl)benzamide | Chloro-substituted | Similar SDH inhibition |
| 3-Fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | Isoxazole-based | Antimicrobial properties |
The uniqueness of 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide lies in its fluoro substituent, which significantly influences its chemical reactivity and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
